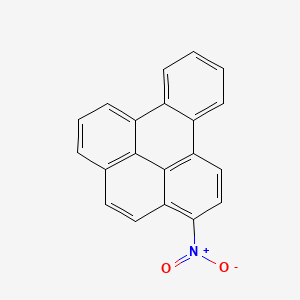
4-Acetoxyaminoquinoline
Übersicht
Beschreibung
4-Acetoxyaminoquinoline is a derivative of 4-aminoquinoline, a compound known for its diverse pharmacological properties. The structure of this compound includes an acetoxy group attached to the amino group at the 4-position of the quinoline ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetoxyaminoquinoline typically involves the acetylation of 4-aminoquinoline. The process begins with the preparation of 4-aminoquinoline, which can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis. Once 4-aminoquinoline is obtained, it is reacted with acetic anhydride in the presence of a base such as pyridine or triethylamine to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Acetoxyaminoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the acetoxy group to an amino group, yielding 4-aminoquinoline.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 4-Aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Acetoxyaminoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives with potential pharmacological activities.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: Derivatives of this compound are investigated for their antimalarial, anticancer, and antiviral properties.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-acetoxyaminoquinoline involves its interaction with specific molecular targets and pathways. For instance, in antimalarial research, the compound is believed to inhibit the formation of β-hematin, a crucial process for the survival of the malaria parasite. The acetoxy group enhances the compound’s ability to penetrate cellular membranes and interact with intracellular targets, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Acetoxyaminoquinoline can be compared with other similar compounds such as:
4-Aminoquinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug derived from 4-aminoquinoline.
Hydroxychloroquine: Another derivative with both antimalarial and anti-inflammatory properties.
Uniqueness: The presence of the acetoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced membrane permeability, which can lead to improved biological activity compared to its parent compound and other derivatives.
Eigenschaften
IUPAC Name |
2-(quinolin-4-ylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)7-13-10-5-6-12-9-4-2-1-3-8(9)10/h1-6H,7H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVVTNYYIPMEAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32654-59-4 | |
| Record name | 4-Acetoxyaminoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032654594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


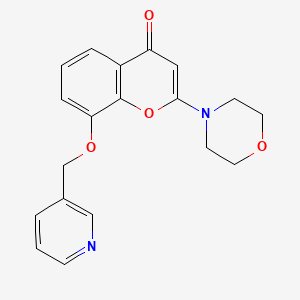
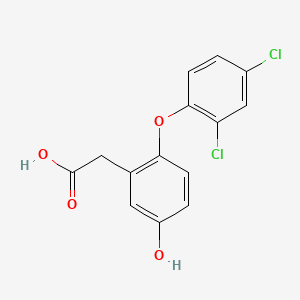


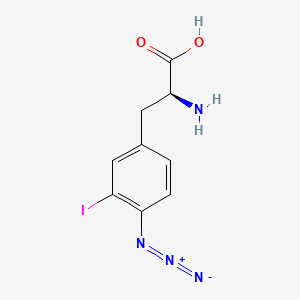
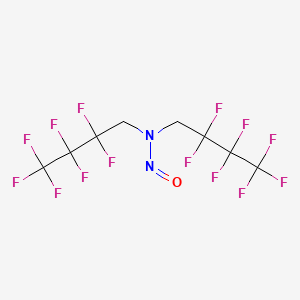

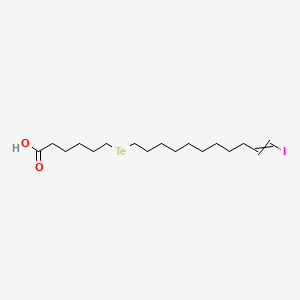
![(2S)-2-amino-6-[[2-chloroethyl(nitroso)carbamoyl]amino]hexanoic acid](/img/structure/B1220973.png)

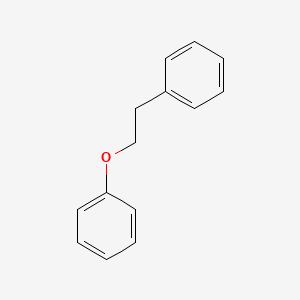

![(3R,6S,8S)-12-methoxy-5,7,9,17,21-pentaoxahexacyclo[11.8.0.02,10.03,8.04,6.014,19]henicosa-1,10,12,14(19)-tetraene-18,20-dione](/img/structure/B1220980.png)
